Benserazide Exhibits ~10-Fold Higher AADC Inhibitory Potency than Carbidopa in Preclinical and Human Studies
Benserazide is approximately 10 times more potent than carbidopa as an inhibitor of peripheral aromatic L-amino acid decarboxylase (AADC) in both rodent models and human subjects [1]. In rats and mice, even at relatively high oral doses up to 60 µmol/kg, benserazide selectively inhibited levodopa decarboxylation only in extracerebral tissues while permitting dopamine formation in the striatum and hypothalamus [1]. This potency differential establishes benserazide as the most potent peripheral AADC inhibitor currently available for research and clinical formulation development [1].
| Evidence Dimension | Peripheral AADC inhibitory potency |
|---|---|
| Target Compound Data | Effective at doses up to 60 µmol/kg p.o. (selective extracerebral inhibition maintained) |
| Comparator Or Baseline | Carbidopa: ~10-fold lower potency in both animals and man |
| Quantified Difference | Approximately 10-fold (~1 log unit) higher potency |
| Conditions | Rodent models (rat and mouse) and healthy human volunteers; oral administration |
Why This Matters
Higher intrinsic potency enables lower molar dosing requirements in fixed-dose levodopa combinations and provides a wider therapeutic window for peripheral decarboxylase suppression.
- [1] Da Prada M, Kettler R, Zürcher G, Schaffner R, Haefely WE. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers. Eur Neurol. 1987;27(Suppl 1):9-20. View Source
